molecular formula C6H14NOP B13560605 3-Dimethylphosphorylpyrrolidine

3-Dimethylphosphorylpyrrolidine

Cat. No.: B13560605
M. Wt: 147.16 g/mol
InChI Key: LBPJWNQCILFOBO-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, can involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of phosphorylated pyrrolidine derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3-Dimethylphosphorylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The phosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Uniqueness: 3-Dimethylphosphorylpyrrolidine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological activity. This functional group enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.

Properties

Molecular Formula

C6H14NOP

Molecular Weight

147.16 g/mol

IUPAC Name

3-dimethylphosphorylpyrrolidine

InChI

InChI=1S/C6H14NOP/c1-9(2,8)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3

InChI Key

LBPJWNQCILFOBO-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CCNC1

Origin of Product

United States

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